molecular formula C22H32N2O3S B12371122 methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

Cat. No.: B12371122
M. Wt: 404.6 g/mol
InChI Key: WOVFSYAJXQSJES-DJMZXIQKSA-N
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Description

Methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxy group, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate can be achieved through a multi-step process involving the formation of the thiazole ring, introduction of the hydroxy group, and subsequent carbamate formation. Common reagents used in these steps include thioamides, aldehydes, and carbamoyl chlorides. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include ketones, alkanes, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and hydroxy group play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler compound with a similar carbamate functional group.

    Ethyl carbamate: Another related compound with similar reactivity but different physical properties.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit similar chemical behavior.

Uniqueness

Methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate is unique due to its complex structure, which combines multiple functional groups and double bonds, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

InChI

InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8-,11-10-/t19-/m0/s1

InChI Key

WOVFSYAJXQSJES-DJMZXIQKSA-N

Isomeric SMILES

CC(C)(C1=NC(=CS1)C/C=C\CC=C)[C@H](C/C=C\C(=C)CCNC(=O)OC)O

Canonical SMILES

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

Origin of Product

United States

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